molecular formula C10H10ClN3 B165016 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS No. 126417-82-1

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Cat. No.: B165016
CAS No.: 126417-82-1
M. Wt: 207.66 g/mol
InChI Key: ZSFCXTGPGSAWFT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 4-chlorophenylhydrazine, its reaction with ethyl acetoacetate, and subsequent methylation. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-5-Amine: Similar structure with a phenyl group instead of a methyl group.

    3-(4-Chlorophenyl)-1-Methyl-1H-Indole: Contains an indole ring instead of a pyrazole ring.

    5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Thiol: Contains a thiadiazole ring instead of a pyrazole ring.

Uniqueness

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is unique due to its specific combination of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFCXTGPGSAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370669
Record name 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-82-1
Record name 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-Chloro-phenyl)-3-oxo-propionitrile (1.8 g, 10 mmol) and N-Methylhydrazine (1 mL, excess) in EtOH (30 mL) was stirred to reflux 3 hours. After cooling the precipitate was filtered off, to give the title compound (950 mg, 4.6 mmol) as white crystals in a 46% yield.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
N-Methylhydrazine
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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